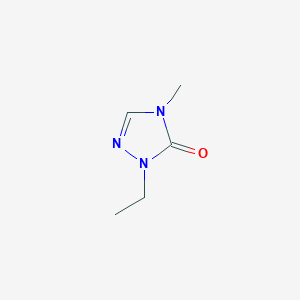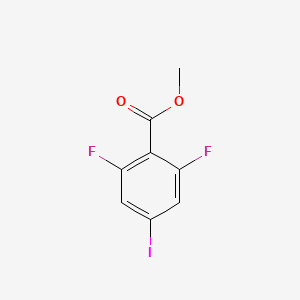
Methyl 2,6-difluoro-4-iodobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,6-difluoro-4-iodobenzoate is an organic compound with the molecular formula C8H5F2IO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by an iodine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,6-difluoro-4-iodobenzoate typically involves the iodination of methyl 2,6-difluorobenzoate. One common method is the Sandmeyer reaction, where the diazonium salt of 2,6-difluoroaniline is treated with potassium iodide to introduce the iodine atom at the para position. The reaction conditions often involve the use of a copper catalyst and an acidic medium to facilitate the formation of the diazonium salt and its subsequent reaction with iodide ions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Sandmeyer reactions or other iodination techniques that can be scaled up efficiently. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
化学反応の分析
Types of Reactions
Methyl 2,6-difluoro-4-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The aryl-iodide functionality allows for coupling reactions such as the Suzuki-Miyaura coupling, where the compound can be coupled with boronic acids to form biaryl compounds.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atom.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are typical reagents for the reduction of the iodine atom.
Major Products Formed
Substitution: Products include azides, thiocyanates, and other substituted benzoates.
Coupling: Biaryl compounds are the major products of coupling reactions.
Reduction: The major product is methyl 2,6-difluorobenzoate.
科学的研究の応用
Methyl 2,6-difluoro-4-iodobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of methyl 2,6-difluoro-4-iodobenzoate depends on its specific application. In general, the presence of fluorine atoms can enhance the compound’s stability and lipophilicity, which can affect its interaction with biological targets. The iodine atom can serve as a site for further functionalization, allowing the compound to be modified for specific applications.
類似化合物との比較
Similar Compounds
- Methyl 2,6-difluoro-3-iodobenzoate
- Methyl 2-fluoro-4-iodobenzoate
Uniqueness
Methyl 2,6-difluoro-4-iodobenzoate is unique due to the specific positioning of the fluorine and iodine atoms, which can influence its reactivity and interactions with other molecules. The presence of two fluorine atoms can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable building block in the synthesis of pharmaceuticals and other bioactive compounds.
特性
分子式 |
C8H5F2IO2 |
|---|---|
分子量 |
298.02 g/mol |
IUPAC名 |
methyl 2,6-difluoro-4-iodobenzoate |
InChI |
InChI=1S/C8H5F2IO2/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3H,1H3 |
InChIキー |
PMSROWPSVKEDQY-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=C(C=C1F)I)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2,2-Trifluoro-1-imidazo[1,2-a]pyrimidin-3-ylethanone](/img/structure/B15247640.png)
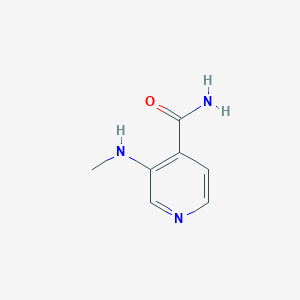
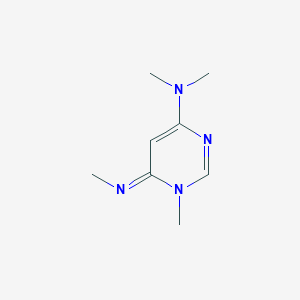


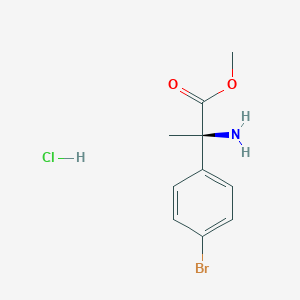
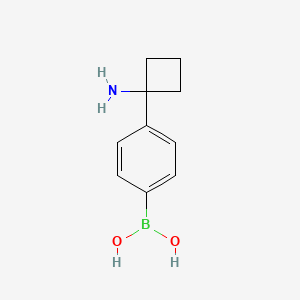
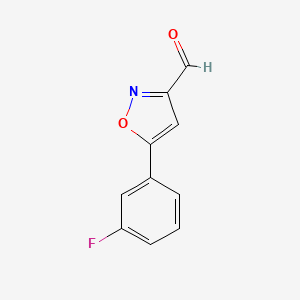
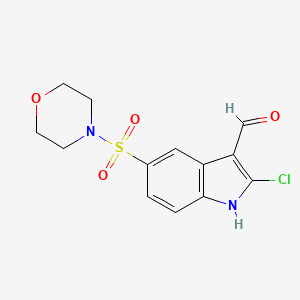
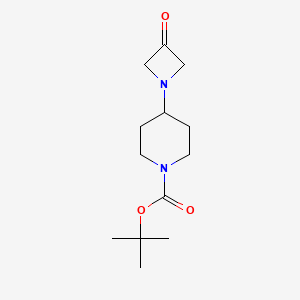
![2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine hydrochloride](/img/structure/B15247705.png)
![5-bromo-2-[(E)-(phenylimino)methyl]phenol](/img/structure/B15247719.png)
